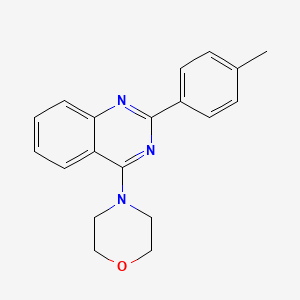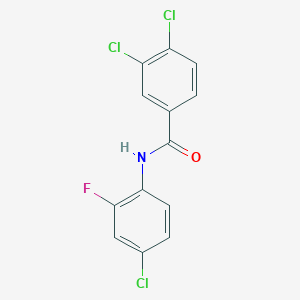
N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide, also known as DOM or STP, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in the 1960s by Alexander Shulgin, a renowned American chemist and pharmacologist. The drug gained popularity in the 1970s as a recreational drug due to its potent psychedelic effects. However, in recent years, DOM has garnered interest in the scientific community due to its potential therapeutic applications.
作用機序
N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide acts as a partial agonist at the 5-HT2A receptor, which leads to increased activity of the receptor. This increased activity is thought to be responsible for the psychedelic effects of the drug, including altered perception, mood, and cognition. Additionally, N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on neurotransmitter release, the drug has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to affect the immune system and can lead to changes in cytokine levels.
実験室実験の利点と制限
N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor. However, the drug is also associated with several limitations, including its potential for toxicity and the need for specialized equipment and facilities for handling and administering the drug.
将来の方向性
There are several future directions for research on N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide. One area of interest is the potential therapeutic applications of the drug for psychiatric disorders such as depression and anxiety. Additionally, research is needed to better understand the biochemical and physiological effects of the drug and its potential for toxicity. Finally, there is a need for the development of new and more selective compounds that target the 5-HT2A receptor for potential therapeutic use.
合成法
The synthesis of N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide involves several steps, starting from the precursor compound, 3,4,5-trimethoxyphenylacetone. The precursor is reacted with nitroethane to yield the intermediate compound, 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves acylation of the amine with 3-(4-morpholinyl)propanoyl chloride to yield N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide.
科学的研究の応用
N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has been studied for its potential therapeutic applications in various areas, including neuroscience and psychiatry. Research has shown that N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor has been implicated in several psychiatric disorders, including depression, anxiety, and schizophrenia.
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-13-9-12(10-14(11-13)20-2)16-15(18)3-4-17-5-7-21-8-6-17/h9-11H,3-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKFXXGWLPUKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3,5-Dimethoxy-phenyl)-3-morpholin-4-yl-propionamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)

![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-methylbenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5764576.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5764584.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5764598.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)

![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)
![ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)
